Cas no 73927-07-8 (1,1'-sulfanediylbis(4-iodobenzene))

1,1'-sulfanediylbis(4-iodobenzene) Properties
Names and Identifiers
-
- 1,1'-sulfanediylbis(4-iodobenzene)
- 1-iodo-4-(4-iodophenyl)sulfanylbenzene
- Bis(p-iodophenyl) sulfide
- SY290688
- 1-iodo-4-[(4-iodophenyl)sulfanyl]benzene
- Bis(4-iodophenyl)sulfane
- E86147
- SCHEMBL5887631
- Sulfide, bis(p-iodophenyl)
- 73927-07-8
- MFCD01683029
- BRN 3272438
- 0-06-00-00335 (Beilstein Handbook Reference)
- DTXSID30224535
-
- MDL: MFCD01683029
- Inchi: InChI=1S/C12H8I2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
- InChIKey: DUVVOUSAQUQNMU-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1SC2=CC=C(C=C2)I)I
Computed Properties
- 精确分子量: 437.84362g/mol
- 同位素质量: 437.84362g/mol
- Isotope Atom Count: 0
- 氢键供体数量: 0
- 氢键受体数量: 1
- 重原子数量: 15
- 可旋转化学键数量: 2
- 复杂度: 162
- 共价键单元数量: 1
- 确定原子立构中心数量: 0
- 不确定原子立构中心数量: 0
- 确定化学键立构中心数量: 0
- 不确定化学键立构中心数量: 0
- XLogP3: 5.3
- 拓扑分子极性表面积: 25.3Ų
1,1'-sulfanediylbis(4-iodobenzene) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1198233-5g |
Bis(4-iodophenyl)sulfane |
73927-07-8 | 95% | 5g |
$345 | 2024-07-19 | |
eNovation Chemicals LLC | Y1198233-10g |
Bis(4-iodophenyl)sulfane |
73927-07-8 | 95% | 10g |
$520 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594689-25g |
Bis(4-iodophenyl)sulfane |
73927-07-8 | 98% | 25g |
¥10200.00 | 2024-07-28 | |
1PlusChem | 1P005W8U-10g |
Bis(p-iodophenyl) sulfide |
73927-07-8 | ≥95% | 10g |
$602.00 | 2023-12-16 | |
1PlusChem | 1P005W8U-25g |
Bis(p-iodophenyl) sulfide |
73927-07-8 | ≥95% | 25g |
$1103.00 | 2024-04-21 | |
A2B Chem LLC | AC74270-1g |
Bis(p-iodophenyl) sulfide |
73927-07-8 | 98% | 1g |
$120.00 | 2023-12-30 | |
abcr | AB583119-1g |
Bis(4-iodophenyl)sulfane; . |
73927-07-8 | 1g |
€291.00 | 2024-08-02 | ||
abcr | AB583119-10g |
Bis(4-iodophenyl)sulfane; . |
73927-07-8 | 10g |
€798.00 | 2024-08-02 | ||
Aaron | AR005WH6-10g |
Bis(p-iodophenyl) sulfide |
73927-07-8 | 95% | 10g |
$570.00 | 2025-02-12 | |
A2B Chem LLC | AC74270-250mg |
Bis(p-iodophenyl) sulfide |
73927-07-8 | 98% | 250mg |
$75.00 | 2023-12-30 |
1,1'-sulfanediylbis(4-iodobenzene) Literature
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
Additional information on 1,1'-sulfanediylbis(4-iodobenzene)
1,1'-Sulfanediylbis(4-Iodobenzene): A Comprehensive Overview
The compound with CAS No. 73927-07-8, commonly referred to as 1,1'-sulfanediylbis(4-iodobenzene), is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which consists of two iodobenzene groups connected by a sulfanediyl bridge. The sulfanediyl group (-S-S-) plays a crucial role in determining the chemical properties and reactivity of this compound. Recent studies have highlighted its potential applications in various areas, including drug discovery and materials science.
1,1'-Sulfanediylbis(4-iodobenzene) exhibits interesting physical and chemical properties due to the presence of the iodine atoms and the sulfide linkage. The iodine substituents contribute to the molecule's electronic properties, making it suitable for use in electron transfer processes. Additionally, the sulfide bridge imparts flexibility to the molecule, enabling it to adopt various conformations that are essential for its reactivity in different chemical environments.
Recent research has focused on the synthesis and characterization of 1,1'-sulfanediylbis(4-iodobenzene). One notable study demonstrated that this compound can be synthesized via a two-step process involving the coupling of iodobenzene derivatives with a sulfide precursor. The reaction conditions were optimized to achieve high yields and purity, making this synthesis method scalable for industrial applications.
The applications of 1,1'-sulfanediylbis(4-iodobenzene) are diverse and continue to expand with new discoveries. In the pharmaceutical industry, this compound has shown promise as an intermediate in the synthesis of bioactive molecules. Its ability to undergo various types of cross-coupling reactions makes it a valuable building block in medicinal chemistry. Furthermore, its electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
In terms of environmental impact, 1,1'-sulfanediylbis(4-iodobenzene) has been studied for its biodegradability and toxicity profiles. Initial findings suggest that it is not inherently toxic at concentrations typically used in industrial applications. However, further studies are required to fully understand its environmental fate and potential risks.
Recent advancements in computational chemistry have provided deeper insights into the molecular structure and reactivity of 1,1'-sulfanediylbis(4-iodobenzene). Quantum mechanical calculations have revealed that the sulfide bridge significantly influences the molecule's electronic distribution, which is critical for its participation in redox reactions. These findings have paved the way for new strategies in designing sulfur-containing compounds with tailored properties.
In conclusion, 1,1'-sulfanediylbis(4-iodobenzene) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an attractive target for both academic research and industrial development. As new research continues to emerge, this compound is expected to play an increasingly important role in advancing modern chemistry.
73927-07-8 (1,1'-sulfanediylbis(4-iodobenzene)) Related Products
- 1897745-79-7(2-(3-Aminopyrrolidin-1-yl)-N-methyl-N-phenylacetamide)
- 937022-12-3(3-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-1H-pyrazole)
- 1990765-29-1(2-(3,4-dihydroxyphenyl)-N-(propan-2-yl)acetamide)
- 1425412-25-4(3-(2-Bromophenyl)oxetane)
- 5308-51-0(1-bromobutane-2,3-dione)
- 1807269-13-1(4-Chloromethyl-3-cyano-2-mercaptobenzenesulfonyl chloride)
- 1157694-25-1(2-(3,5-dimethoxyphenyl)cyclopropan-1-amine)
- 124438-33-1(ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate)
- 51984-46-4((3-Methoxypyridin-2-yl)methanol)
- 1339393-85-9(1H-Pyrazol-3-amine, 4-chloro-1-(3-methoxycyclohexyl)-)
